molecular formula C27H34F2N2O5 B12735460 6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate CAS No. 94135-38-3

6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate

Cat. No.: B12735460
CAS No.: 94135-38-3
M. Wt: 504.6 g/mol
InChI Key: IVKTWEUOWAMBNB-MOWALVJDSA-N
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Description

6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is used in the treatment of various skin conditions, including eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Fluorination: Introduction of fluorine atoms at the 6alpha and 9 positions.

    Hydroxylation: Addition of hydroxyl groups at the 11beta and 21 positions.

    Pyrazole Ring Formation: Construction of the pyrazole ring at the 17,16-c position.

    Valerate Esterification: Esterification of the 21-hydroxyl group with valeric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: For controlled reaction conditions.

    Purification Steps: Including crystallization and chromatography to isolate the desired product.

    Quality Control: Ensuring the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Halogen atoms (fluorine) can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with altered pharmacological properties.

Scientific Research Applications

6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is widely used in scientific research due to its potent anti-inflammatory properties. Applications include:

    Chemistry: Studying the effects of fluorination on steroid activity.

    Biology: Investigating the compound’s impact on cellular signaling pathways.

    Medicine: Developing new treatments for inflammatory and autoimmune diseases.

    Industry: Formulating topical creams and ointments for dermatological use.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in:

    Inhibition of Pro-inflammatory Cytokines: Reducing inflammation.

    Suppression of Immune Response: Decreasing immune cell activity.

    Stabilization of Cell Membranes: Preventing the release of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone Valerate: Another potent corticosteroid with similar anti-inflammatory properties.

    Clobetasol Propionate: Known for its high potency in treating severe skin conditions.

    Fluocinolone Acetonide: Used for its anti-inflammatory and antipruritic effects.

Uniqueness

6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is unique due to its specific fluorination pattern and pyrazole ring structure, which enhance its potency and stability compared to other corticosteroids.

Properties

CAS No.

94135-38-3

Molecular Formula

C27H34F2N2O5

Molecular Weight

504.6 g/mol

IUPAC Name

[2-[(1S,2S,4S,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H34F2N2O5/c1-4-5-6-23(35)36-14-22(34)27-15(13-30-31-27)9-17-18-11-20(28)19-10-16(32)7-8-24(19,2)26(18,29)21(33)12-25(17,27)3/h7-8,10,15,17-18,20-21,33H,4-6,9,11-14H2,1-3H3/t15-,17-,18-,20-,21-,24-,25-,26-,27-/m0/s1

InChI Key

IVKTWEUOWAMBNB-MOWALVJDSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)CN=N2

Canonical SMILES

CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)CN=N2

Origin of Product

United States

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